molecular formula C21H24N8O5 B1664371 A-Denopterin CAS No. 25663-23-4

A-Denopterin

Cat. No. B1664371
CAS RN: 25663-23-4
M. Wt: 468.5 g/mol
InChI Key: PDZWMZKEQIIYKL-HQVZTVAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-Denopterin is a bioactive chemical.

Scientific Research Applications

1. Antifolic Inhibition in Microorganisms

A-Denopterin has been identified as an antifolic compound inhibiting the growth of microorganisms like Tetrahymena. It works by competing with folic acid, impacting the microorganism's growth and development. The compound shows a shifting inhibition index with varying folic acid concentrations, suggesting a complex interaction mechanism with cellular processes (Dewey, Kidder, & Parks, 1951).

2. Role in Dendritic Spine Formation and Function

Though not directly linked to A-Denopterin, research on dendritic spines, which are crucial in neural connections, provides insights into the broader field of neurological research where similar compounds might be applied. The study of proteins like Spinophilin in dendritic spines informs how modifications at the molecular level can influence neural plasticity and connectivity, potentially offering pathways for therapeutic interventions using similar compounds (Feng et al., 2000).

3. Dendrimers in Biomedical Applications

Dendrimers, to which A-Denopterin structurally relates, have significant applications in drug and DNA delivery systems. Their unique properties enable them to interact with biological systems in versatile ways, opening doors to new methods of drug delivery and molecular interaction studies (Cloninger, 2002).

4. Potential in Cancer Treatment Strategies

Compounds like A-Denopterin could have potential applications in cancer treatment. For example, similar compounds have been studied for their role in inducing apoptosis in cancer cells, suggesting a pathway where A-Denopterin or related compounds might be leveraged for therapeutic benefits (Chen et al., 2001).

5. Role in Immune System Modulation

Studies have indicated that certain dendrimeric structures can significantly influence the immune system. Understanding how these structures interact with immune cells, like dendritic cells, can provide insights into how A-Denopterin could be used to modulate immune responses, potentially in autoimmune disorders or in enhancing vaccine efficacy (Perone et al., 2006).

properties

CAS RN

25663-23-4

Product Name

A-Denopterin

Molecular Formula

C21H24N8O5

Molecular Weight

468.5 g/mol

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)ethyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H24N8O5/c1-10(14-9-24-18-16(25-14)17(22)27-21(23)28-18)29(2)12-5-3-11(4-6-12)19(32)26-13(20(33)34)7-8-15(30)31/h3-6,9-10,13H,7-8H2,1-2H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t10?,13-/m0/s1

InChI Key

PDZWMZKEQIIYKL-HQVZTVAUSA-N

Isomeric SMILES

CC(C1=CN=C2C(=N1)C(=NC(=N2)N)N)N(C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

CC(C1=CN=C2C(=N1)C(=NC(=N2)N)N)N(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

CC(C1=CN=C2C(=N1)C(=NC(=N2)N)N)N(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Other CAS RN

25663-23-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A-Denopterin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-Denopterin
Reactant of Route 2
A-Denopterin
Reactant of Route 3
Reactant of Route 3
A-Denopterin
Reactant of Route 4
A-Denopterin
Reactant of Route 5
Reactant of Route 5
A-Denopterin
Reactant of Route 6
A-Denopterin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.